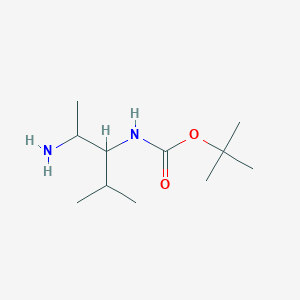

tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-7(2)9(8(3)12)13-10(14)15-11(4,5)6/h7-9H,12H2,1-6H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDGWMGDQSLCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401141536 | |

| Record name | Carbamic acid, N-[1-(1-aminoethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334499-54-5 | |

| Record name | Carbamic acid, N-[1-(1-aminoethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(1-aminoethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a tert-butyl group linked to an amino acid derivative, which enhances its solubility and bioactivity. Its structural uniqueness allows for selective interactions with various biological targets, particularly enzymes involved in metabolic processes.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding and catalytic activity. This mechanism is critical in therapeutic contexts, particularly for conditions like cancer and neurodegenerative diseases.

- Protein Interactions : It forms stable complexes with proteins, which can modulate their function. This property is beneficial in drug development, where altering protein activity can lead to therapeutic effects.

1. Neuroprotective Effects

This compound has shown potential neuroprotective effects in vitro. Studies suggest that it may reduce oxidative stress markers and inflammatory cytokines in neuronal cells exposed to amyloid-beta (Aβ) peptides .

2. Inhibition of Cyclin-dependent Kinases (CDKs)

The compound exhibits inhibitory activity against cyclin-dependent kinases, which are crucial for cell cycle regulation. This inhibition may lead to antiproliferative effects, making it a candidate for cancer therapeutics.

3. Cholinesterase Inhibition

Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function in patients with neurodegenerative disorders .

Case Study 1: Neuroprotection Against Aβ-Induced Toxicity

A study investigated the protective effects of this compound on astrocytes exposed to Aβ 1-42. The results indicated a significant reduction in cell death and inflammatory markers when treated with the compound.

Case Study 2: CDK Inhibition and Cancer Cell Proliferation

Another research focused on the compound's role as a CDK inhibitor. The study found that treatment with this compound resulted in decreased proliferation rates of cancer cell lines, suggesting its potential utility in cancer therapy.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate has been investigated for its role as a bioactive compound, particularly in the context of neuroprotection and cognitive enhancement.

Neuroprotective Effects:

Recent studies have shown that compounds similar to this compound exhibit protective effects against neurodegenerative diseases. For instance, research indicated that certain carbamate derivatives can inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. The mechanism involves the reduction of oxidative stress markers such as TNF-α and free radicals in astrocyte cultures exposed to amyloid-beta peptides .

Cognitive Enhancement:

In vivo models have demonstrated that these compounds may enhance cognitive function by acting as acetylcholinesterase inhibitors. This action is critical in increasing the levels of acetylcholine, a neurotransmitter associated with memory and learning .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for various transformations that are essential in constructing complex organic molecules.

Synthesis of Amino Acids:

The compound is utilized in the diastereoselective synthesis of nonplanar amino acids. Studies have reported successful methodologies employing this carbamate for creating diverse amino acid derivatives with high yields through selective reduction reactions .

Table 1: Synthesis Yields of Amino Acids Using this compound

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| NaBH4 Reduction | 77 | THF, 0 °C |

| L-selectride Reduction | 57 | THF, 0 °C |

| DIBAL-H Reduction | 99 | THF, 0 °C |

Case Studies

Several case studies highlight the practical applications of this compound in research settings.

Case Study 1: Neuroprotection Against Amyloid Beta

In a controlled study involving astrocytes treated with amyloid-beta peptides, the application of this compound resulted in a significant reduction of cell death compared to untreated controls. The results indicated a protective mechanism attributed to the compound's antioxidant properties .

Case Study 2: Synthesis of Novel Therapeutics

Researchers successfully synthesized novel therapeutic agents using this compound as a starting material. The derivatives displayed enhanced biological activities against various cancer cell lines, suggesting potential applications in anticancer drug development .

Comparison with Similar Compounds

Linear vs. Cyclic Backbones

- Cyclic Analogs :

- tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (): A bicyclo[2.2.2]octane framework introduces rigidity, which may enhance binding specificity in receptor-targeted applications.

- tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7, ): The strained bicyclic system increases reactivity, useful in ring-opening reactions.

Substituent Effects

- Hydroxy Groups :

- Fluorinated Derivatives: tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6, ): Fluorine’s electron-withdrawing effects improve metabolic stability and membrane permeability.

Steric and Electronic Profiles

- Branched vs.

- Aromatic vs. Aliphatic Systems :

Data Table: Key Properties of Selected Analogs

Preparation Methods

Mixed Carbonate Anhydride Method

Reaction Scheme :

- Substrates : N-Boc-D-serine, benzylamine.

- Reagents : Isobutyl chlorocarbonate (i-BuOCOCl), N-methylmorpholine (NMM).

- Conditions : Anhydrous ethyl acetate, -10°C to 5°C.

Procedure :

N-Boc-D-serine is dissolved in anhydrous ethyl acetate and cooled to -10°C. NMM and i-BuOCOCl are added sequentially to form a mixed anhydride. Benzylamine is introduced, and the reaction proceeds at 10–15°C. Post-reaction workup involves extraction, acid washing, and crystallization with hexane/ethyl acetate (8:1).

Advantages :

- High regioselectivity.

- Scalable for industrial production.

Analytical Data :

Boc Protection via Di-tert-butyl Dicarbonate

Reaction Scheme :

- Substrates : 1-Hydroxypent-4-en-2-amine.

- Reagents : Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide.

Procedure :

The amine is dissolved in methanol, and Boc2O is added dropwise at 10–30°C. The pH is maintained at 8–9 using NaOH. The product is extracted with dichloromethane and purified via crystallization.

Challenges :

- Requires strict pH control to avoid Boc group cleavage.

Optimization :

Reductive Amination Pathway

Reaction Scheme :

- Substrates : 4-Methyl-3-penten-2-one, tert-butylamine.

- Reagents : Sodium borohydride (NaBH4), dimethyl oxalate.

Procedure :

The ketone is condensed with tert-butylamine in THF, followed by reduction with NaBH4 at 0°C. The intermediate is treated with dimethyl oxalate to form the carbamate.

Key Considerations :

- Anhydrous conditions critical for NaBH4 stability.

Comparative Analysis of Methods

Industrial Preference : The mixed carbonate anhydride method is favored for its high yield and compatibility with cGMP protocols.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Optimization

Enantiomeric Control

Q & A

Q. What are the key synthetic routes for tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate, and how are intermediates validated?

- Methodological Answer: The compound is typically synthesized via a multi-step protocol involving:

- Step 1: Protection of the primary amine group using tert-butyl carbamate (Boc) under basic conditions (e.g., Boc anhydride in THF with triethylamine).

- Step 2: Functionalization of the secondary amine via reductive amination or nucleophilic substitution, depending on the target substituents.

- Validation: Intermediates are characterized using H/C NMR to confirm Boc protection (e.g., disappearance of NH signals at ~1.5 ppm and appearance of Boc carbonyl signals at ~155 ppm in C NMR) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this carbamate?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR .

- X-ray Crystallography: Programs like SHELX refine crystal structures to resolve stereochemistry. Hydrogen-bonding networks between the carbamate oxygen and adjacent amines are critical for stability analysis .

- Mass Spectrometry (HRMS): Validates molecular weight with <5 ppm error .

Q. How is this compound utilized as a building block in pharmaceutical intermediate synthesis?

- Methodological Answer: The Boc-protected amine serves as a precursor for:

- Peptide Mimetics: Deprotection with TFA yields free amines for coupling with carboxylic acids (e.g., EDCI/HOBt-mediated amide bond formation) .

- Kinase Inhibitors: The branched alkyl chain enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Advanced Research Questions

Q. How can contradictions in NMR data for carbamate derivatives be systematically resolved?

- Methodological Answer:

- Dynamic NMR (DNMR): Detects rotational barriers in carbamates by analyzing coalescence temperatures of diastereotopic protons.

- DFT Calculations: Predict chemical shifts (e.g., using Gaussian09) to validate experimental C NMR assignments for carbonyl groups (~155 ppm) .

- Variable Temperature (VT) NMR: Resolves overlapping signals caused by conformational flexibility .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this carbamate?

- Methodological Answer:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts during Boc protection to achieve >95% ee .

- Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acyl transfer) selectively deprotect one enantiomer .

- Chiral HPLC: Analytical columns (e.g., Chiralpak IA) confirm purity, with mobile phases optimized for carbamate solubility (hexane:IPA 90:10) .

Q. How can computational modeling predict reactivity and regioselectivity in carbamate functionalization?

- Methodological Answer:

- Molecular Dynamics (MD): Simulates solvent effects (e.g., DMF vs. THF) on reaction pathways using software like GROMACS.

- Docking Studies (AutoDock Vina): Predict binding affinities for Boc-protected intermediates in enzyme active sites (e.g., proteases) .

- Reactivity Descriptors (Fukui indices): Identify nucleophilic sites for alkylation or acylation using Gaussian09 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.